![molecular formula C13H11NO2S4 B2794386 N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034306-28-8](/img/structure/B2794386.png)
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene derivatives are significant lead compounds that can be used for further structural optimization . They are designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of thiophene derivatives is identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For example, they first react with the ketothioamide in a thiol-ene reaction and then in another Knoevenagel reaction forming the desired thiophene .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, the fungicidal activity first increased and then decreased dramatically with the increase of the carbon chain length of the alkyloxy in the R1 moiety .Scientific Research Applications
- Application : N-(thiophen-2-yl) nicotinamide derivatives, including our compound of interest, have been designed and synthesized. These compounds exhibit potent fungicidal activity against cucumber downy mildew (CDM). Specifically, compounds 4a and 4f demonstrated excellent efficacy, surpassing commercial fungicides like diflumetorim and flumorph .
- Application : Incorporating thiophene moieties into electrode materials can enhance electron transport and lithium-ion diffusion rates. For instance, partially connecting diketopyrrolopyrrole (DPP) nanorods through graphene using thiophene linkers improves electrode stability .
- Application : Our compound’s unique structure may offer biological effects. Researchers explore its interactions with biological targets, potentially leading to novel drugs or therapeutic agents .
- Application : By incorporating thiophene scaffolds, researchers create combinatorial libraries and search for lead molecules. These efforts contribute to drug discovery and development .
Fungicidal Activity
Electrode Stabilization in Lithium-Ion Batteries
Biologically Active Compounds
Medicinal Chemistry Anchors
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic effects .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
While specific safety and hazard information for “N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide” is not available, related compounds such as 2-Thiopheneethylamine have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Future Directions
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S4/c15-20(16,12-4-2-7-19-12)14-13(10-5-8-17-9-10)11-3-1-6-18-11/h1-9,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFUQJSBFACAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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